CviR Quorum Sensing Receptor Docking: Coniochaetone B Outperforms Coniochaetone A and Azithromycin Control
In a direct head-to-head molecular docking study against the CviR quorum sensing receptor of Chromobacterium violaceum, Coniochaetone B achieved the most favorable binding energy (−9.5 kcal/mol) among all tested Cladosporium spp. metabolites, surpassing Coniochaetone A (−9.3 kcal/mol) and the clinical antibiotic positive control Azithromycin (−7.4 kcal/mol) [1]. The 0.2 kcal/mol improvement over Coniochaetone A is attributable to the C-1 hydroxyl hydrogen-bonding capability absent in the C-1 ketone of Coniochaetone A. Post-docking 160 ns molecular dynamics simulations confirmed Coniochaetone B maintains a lower average RMSD (1.90 ± 0.31 Å) compared to Coniochaetone A (2.01 ± 0.31 Å), indicating superior binding pose stability within the CviR active site [1].
| Evidence Dimension | Molecular docking binding energy against CviR receptor |
|---|---|
| Target Compound Data | Coniochaetone B: −9.5 kcal/mol; MD RMSD 1.90 ± 0.31 Å |
| Comparator Or Baseline | Coniochaetone A: −9.3 kcal/mol (RMSD 2.01 ± 0.31 Å); Azithromycin (positive control): −7.4 kcal/mol; Coniochaetone K: −8.5 kcal/mol; Viriditoxin SC-30532: −8.8 kcal/mol |
| Quantified Difference | ΔΔG = −0.2 kcal/mol vs. Coniochaetone A; −2.1 kcal/mol vs. Azithromycin; ΔRMSD = −0.11 Å vs. Coniochaetone A |
| Conditions | In silico molecular docking (AutoDock Vina) against CviR protein (PDB: 3QP8) with 160 ns MD simulation (GROMACS); binding free energy validated by MM-PBSA |
Why This Matters
For researchers procuring compounds for anti-quorum sensing or anti-virulence drug discovery programs, Coniochaetone B's superior docking score and binding stability relative to both its closest analog (Coniochaetone A) and the clinical benchmark (Azithromycin) provide computationally validated differentiation for hit prioritization.
- [1] Abdulsalam RA, Oladipo EK, Omonigbehin EA, et al. Exploration of CviR-mediated quorum sensing inhibitors from Cladosporium spp. against Chromobacterium violaceum through computational studies. Scientific Reports. 2023;13:15505. Tables 1-2. View Source
